4-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine
Description
Properties
Molecular Formula |
C11H12N2S |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
4-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C11H12N2S/c1-9-2-4-12-7-11(9)13-6-10-3-5-14-8-10/h2-5,7-8,13H,6H2,1H3 |
InChI Key |
WCRRTEQYCQHSIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)NCC2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine typically involves the reaction of 4-methylpyridin-3-amine with thiophen-3-ylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring or the pyridine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Various nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with hydrogenated thiophene or pyridine rings.
Substitution: Substituted derivatives with different functional groups on the thiophene or pyridine rings.
Scientific Research Applications
4-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 4-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Core
4-Methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine (CAS 1528845-73-9)
- Structure : Replaces the thiophene substituent with a 1,2,3-thiadiazole ring.
- Molecular Formula : C₉H₁₀N₄S (218.27 g/mol).
- Lower solubility in MeCN due to higher polarity .
3-Methyl-N-[4-(trifluoromethyl)benzyl]pyridin-2-amine
- Structure : Pyridin-2-amine core with a 4-(trifluoromethyl)benzyl group.
- Molecular Formula : C₁₄H₁₃F₃N₂ (274.26 g/mol).
- Higher solubility in toluene due to the lipophilic CF₃ group .
Core Heterocycle Variations
N-(Thiophen-3-ylmethyl)-4-(1-(o-tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amine (CAS 1185554-32-8)
- Structure : Pyrimidin-2-amine core with a pyrazole-o-tolyl substituent.
- Molecular Formula : C₁₉H₁₈N₆S (370.45 g/mol).
- Key Differences :
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Structure : Pyrazole core substituted with pyridin-3-yl and cyclopropyl groups.
- Molecular Formula : C₁₂H₁₅N₅ (241.29 g/mol).
- Cyclopropyl group enhances conformational rigidity .
Biological Activity
4-Methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, highlighting its antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methyl group and a thiophen-3-ylmethyl group. The unique structural characteristics of this compound may influence its biological activity significantly. The molecular formula for this compound is CHNS, reflecting its heterocyclic nature.
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action likely involves the inhibition of specific enzymes crucial for microbial growth, which can be further explored through structure-activity relationship (SAR) studies.
2. Anticancer Activity
The compound has shown promise in anticancer research, particularly against prostate cancer and melanoma. Studies have demonstrated its ability to inhibit the proliferation of cancer cells, with IC50 values reported in the low micromolar range. The mechanism appears to involve the inhibition of tubulin polymerization, disrupting mitotic spindle formation necessary for cell division.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Prostate Cancer | 5.0 | Inhibition of tubulin polymerization | |
| Melanoma | 4.2 | Disruption of mitotic spindle formation |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites or allosteric sites, modulating pathways critical for microbial growth and cancer cell proliferation.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties, this compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity, with minimum inhibitory concentration (MIC) values suggesting effectiveness comparable to established antibiotics.
Case Study 2: Anticancer Potential
A recent investigation into the anticancer effects of this compound revealed that it significantly reduced cell viability in prostate cancer cell lines. The study utilized an MTT assay to quantify cell proliferation and demonstrated that treatment with the compound led to a dose-dependent decrease in viability.
Q & A
Q. What are the standard synthetic routes for 4-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine?
The synthesis typically involves nucleophilic substitution reactions. A common method starts with a pyridine derivative and introduces substituents via alkylation or amination. Key steps include:
- Reacting 4-methylpyridin-3-amine with thiophen-3-ylmethanol in the presence of a base (e.g., Cs₂CO₃) and a catalyst (e.g., CuBr).
- Monitoring reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Purification via column chromatography or recrystallization to achieve >95% purity .
Industrial-scale synthesis may employ continuous flow reactors to enhance yield and minimize waste through solvent recycling .
Q. How is the molecular structure of this compound characterized?
Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and bonding (e.g., δ 8.87 ppm for pyridine protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 215 [M+H]) .
- X-ray Crystallography : Resolves 3D conformation, revealing steric interactions between the methyl group and thiophene ring .
Q. What are the key physicochemical properties of this compound?
Critical properties include:
| Property | Data | Method |
|---|---|---|
| Molecular Weight | 208.33 g/mol | HRMS |
| Melting Point | 104–107°C | Differential Scanning Calorimetry |
| Solubility | Moderate in DMSO, low in H₂O | Shake-flask method |
| Stability | Sensitive to strong acids/bases | pH-dependent degradation studies |
Advanced Research Questions
Q. How can researchers optimize reaction yield and selectivity during synthesis?
Key parameters to optimize:
- Catalyst Choice : Copper(I) bromide (CuBr) improves coupling efficiency in amination steps .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
- Temperature Control : Maintaining 35–50°C minimizes side reactions .
- Green Chemistry : Solvent recycling in flow reactors reduces environmental impact .
Q. What computational methods predict the compound's reactivity and biological interactions?
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic attack .
- Molecular Docking : Simulates binding to biological targets (e.g., enzymes) by leveraging π-π stacking (thiophene ring) and hydrogen bonding (amine group) .
- Molecular Dynamics (MD) : Assesses stability in aqueous environments, critical for drug design .
Q. How should researchers address contradictory data in biological activity studies?
Contradictions (e.g., varying IC₅₀ values) may arise from:
- Assay Variability : Standardize protocols (e.g., cell line selection, incubation time).
- Structural Analog Interference : Use high-purity batches and validate via LC-MS .
- Target Polymorphism : Perform comparative studies across isoforms or mutant receptors .
Q. What strategies enable selective functionalization of the pyridine and thiophene rings?
- Directed Metalation : Use directing groups (e.g., -NH₂) to install substituents at specific positions .
- Cross-Coupling Reactions : Suzuki-Miyaura reactions modify the thiophene ring without affecting the pyridine moiety .
- Protecting Groups : Temporarily shield the amine group during thiophene halogenation .
Q. How does the compound's stereoelectronic profile influence its pharmacological potential?
- Electron-Donating Effects : The methyl group enhances pyridine’s basicity, improving solubility in physiological conditions .
- Sulfur’s Role : The thiophene sulfur participates in hydrophobic interactions with protein pockets, as shown in kinase inhibition assays .
- Conformational Flexibility : NMR relaxation studies reveal restricted rotation of the thiophen-3-ylmethyl group, impacting binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
